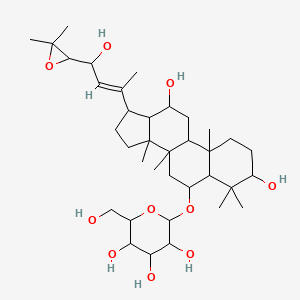
Notoginsenoside T1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
Notoginsenoside T1 can be synthesized through various methods, including microwave processing and biotransformation. Microwave processing involves the degradation of saponins from the stems and leaves of Panax notoginseng, resulting in the formation of this compound along with other transformation products . Another method involves the biotransformation of notoginsenoside R1 using a biocatalytic system of Cordyceps sinensis, which produces this compound as a major metabolic product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from Panax notoginseng using advanced extraction techniques such as ultrasonic extraction with aqueous methanol .
化学反応の分析
Types of Reactions
Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .
科学的研究の応用
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
作用機序
Notoginsenoside T1 exerts its effects through various molecular targets and pathways. It modulates the activity of key signaling molecules such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are involved in inflammatory and apoptotic processes . By inhibiting these pathways, this compound reduces inflammation and cell death, thereby providing protective effects in various disease models .
類似化合物との比較
Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .
List of Similar Compounds
- Notoginsenoside R1
- Ginsenoside Rg3
- Ginsenoside Rh2
特性
CAS番号 |
343962-53-8 |
|---|---|
分子式 |
C36H60O10 |
分子量 |
652.9 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |
InChIキー |
OUICDHFBMJCDTL-YECPWMCXSA-N |
SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
異性体SMILES |
C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |
正規SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


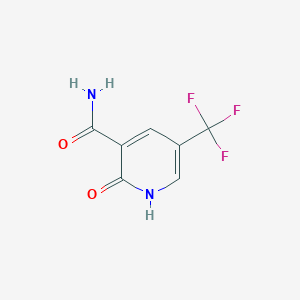

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)
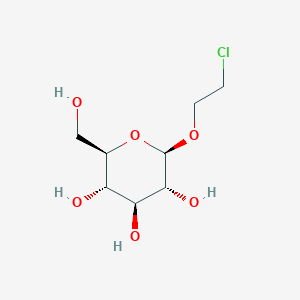
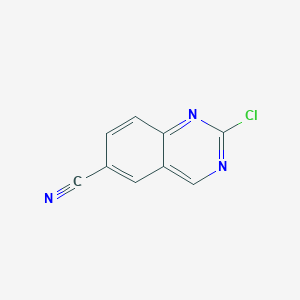
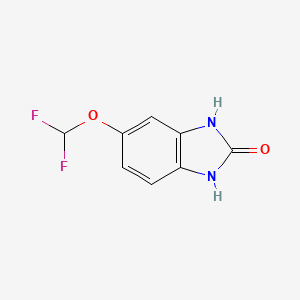
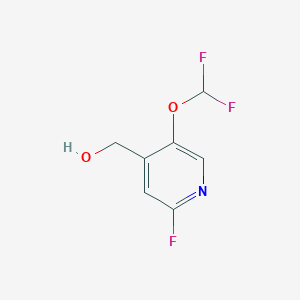
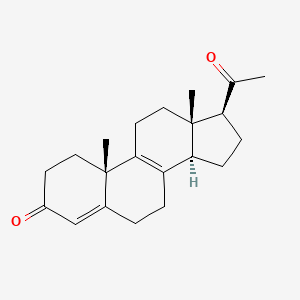
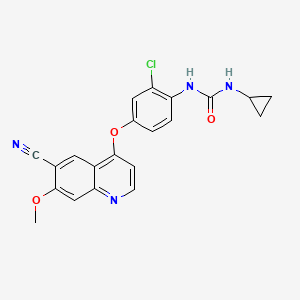

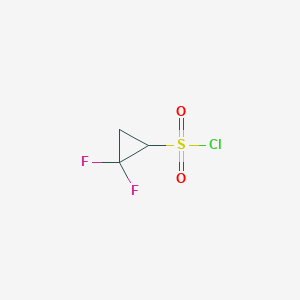

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

